molecular formula C13H11NO3 B5730773 8-allyl-2-oxo-2H-chromene-3-carboxamide

8-allyl-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B5730773
M. Wt: 229.23 g/mol
InChI Key: WXZSUYCHNLGRJH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-allyl-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with allylamine in the presence of a coupling agent such as propyl phosphoric acid anhydride (T3P) in dry dimethylformamide (DMF) . The reaction is carried out under an inert atmosphere at room temperature to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of scalable reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

8-allyl-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

8-allyl-2-oxo-2H-chromene-3-carboxamide can be compared with other coumarin derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

IUPAC Name

2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-2-4-8-5-3-6-9-7-10(12(14)15)13(16)17-11(8)9/h2-3,5-7H,1,4H2,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZSUYCHNLGRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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